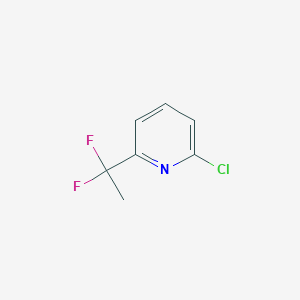

2-Chloro-6-(1,1-difluoroethyl)pyridine

Description

BenchChem offers high-quality 2-Chloro-6-(1,1-difluoroethyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-6-(1,1-difluoroethyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-6-(1,1-difluoroethyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClF2N/c1-7(9,10)5-3-2-4-6(8)11-5/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRTZINSHVFNMFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC(=CC=C1)Cl)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Chloro-6-(1,1-difluoroethyl)pyridine CAS number and chemical identity

Executive Summary & Chemical Identity

2-Chloro-6-(1,1-difluoroethyl)pyridine is a specialized fluorinated heterocyclic building block used primarily in the discovery of agrochemicals and pharmaceuticals. It belongs to the class of gem-difluoroalkylated pyridines, a structural motif increasingly prioritized in medicinal chemistry for its ability to function as a lipophilic bioisostere of the methoxy (-OCH₃) or ethyl (-CH₂CH₃) group, while significantly enhancing metabolic stability against oxidative degradation (e.g., P450 metabolism).

Chemical Identity Data

| Property | Specification |

| IUPAC Name | 2-Chloro-6-(1,1-difluoroethyl)pyridine |

| CAS Number | 2551120-23-9 |

| Molecular Formula | C₇H₆ClF₂N |

| Molecular Weight | 177.58 g/mol |

| SMILES | CC(F)(F)c1cccc(Cl)n1 |

| InChI Key | Derived from structure (e.g., InChI=1S/C7H6ClF2N...)[1][2][3][4][5][6][7][8][9] |

| Appearance | Colorless to pale yellow oil or low-melting solid |

| Solubility | Soluble in DCM, EtOAc, MeOH; sparingly soluble in water |

Strategic Significance in Drug & Agrochemical Design

The Gem-Difluoro Effect

The 1,1-difluoroethyl moiety is not merely a functional group; it is a strategic tool in lead optimization.

-

Bioisosterism: The -CF₂CH₃ group mimics the steric bulk and electronic properties of a methoxy group (-OCH₃) but lacks the hydrogen bond acceptor capability of the oxygen, altering receptor binding kinetics.

-

Metabolic Blocking: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond. Placing fluorine atoms at the benzylic position (relative to the pyridine ring) prevents metabolic oxidation at this typically labile site.

-

Lipophilicity Modulation: The introduction of fluorine increases the logP (lipophilicity), facilitating membrane permeability in central nervous system (CNS) drugs and systemic agrochemicals.

Synthetic Pathways & Causality

The synthesis of 2-Chloro-6-(1,1-difluoroethyl)pyridine generally proceeds via deoxofluorination of the corresponding ketone. This route is preferred over direct cross-coupling due to the availability of the acetyl precursor and the high cost of difluoroalkyl metal reagents.

Pathway Analysis

-

Precursor Selection: 2-Acetyl-6-chloropyridine is the standard starting material. It provides the necessary carbon skeleton with the ketone handle ready for functional group interconversion.

-

Reagent Choice (DAST vs. Deoxo-Fluor):

-

DAST (Diethylaminosulfur trifluoride): Historically used but thermally unstable and prone to detonation at >50°C.

-

Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride): The preferred reagent for this protocol. It exhibits greater thermal stability, allowing for safer reaction profiles at the elevated temperatures often required for electron-deficient pyridine substrates.

-

Synthesis Logic Diagram

The following diagram illustrates the primary synthetic workflow and potential downstream derivatization pathways.

Figure 1: Synthetic workflow converting dichloropyridine to the target fluorinated building block, highlighting the critical deoxofluorination step.

Detailed Experimental Protocol

Note: This protocol is a composite standard procedure adapted for 2-acylpyridine fluorination. Always perform a risk assessment before handling fluorinating agents.

Step 1: Synthesis of Precursor (2-Acetyl-6-chloropyridine)

If the acetyl precursor is not purchased, it can be synthesized via mono-lithiation of 2,6-dichloropyridine.

-

Setup: Flame-dried 3-neck flask under Argon atmosphere.

-

Reagents: 2,6-Dichloropyridine (1.0 eq), n-Butyllithium (1.05 eq, 2.5M in hexanes), N,N-Dimethylacetamide (DMA) (1.2 eq).

-

Procedure:

-

Dissolve 2,6-dichloropyridine in anhydrous THF at -78°C.

-

Add n-BuLi dropwise over 30 mins. (Critical: Maintain temp < -70°C to prevent polymerization).

-

Stir for 45 mins to generate the 2-lithio species.

-

Add DMA dropwise. Stir for 1 hr at -78°C, then warm to RT.

-

Quench: Add sat. NH₄Cl solution. Extract with EtOAc.

-

Purification: Silica gel chromatography (Hexane/EtOAc).

-

Step 2: Deoxofluorination (Target Synthesis)

Safety Warning: Deoxo-Fluor releases HF upon hydrolysis. Use plastic/Teflon labware where possible and work in a well-ventilated fume hood.

-

Reagents:

-

2-Acetyl-6-chloropyridine (10 mmol)

-

Deoxo-Fluor (15 mmol, 1.5 eq)

-

Ethanol (catalytic, 0.5 eq) – Expert Tip: Catalytic alcohol accelerates the reaction by activating the fluorinating agent.

-

Dichloromethane (DCM), anhydrous (20 mL)

-

-

Procedure:

-

Place 2-acetyl-6-chloropyridine in a Teflon or chemically resistant flask.

-

Dissolve in anhydrous DCM under Nitrogen.

-

Add Deoxo-Fluor dropwise at 0°C.

-

Add catalytic Ethanol.

-

Allow the mixture to warm to Room Temperature (25°C) and stir for 16–24 hours. Monitor via TLC/GC-MS.

-

Quench (Critical): Pour reaction mixture slowly into saturated NaHCO₃ solution with vigorous stirring. Caution: Massive CO₂ evolution.

-

Workup: Extract with DCM (3x). Dry organics over Na₂SO₄.

-

Purification: Flash column chromatography (0-10% EtOAc in Hexanes). The product is less polar than the starting ketone.

-

Reactivity & Applications

Once synthesized, 2-Chloro-6-(1,1-difluoroethyl)pyridine serves as a versatile electrophile.

| Reaction Type | Conditions | Outcome | Application |

| Suzuki-Miyaura | Pd(dppf)Cl₂, Arylboronic acid, K₂CO₃, Dioxane/H₂O | 2-Aryl-6-(1,1-difluoroethyl)pyridine | Biaryl scaffolds for kinase inhibitors. |

| Buchwald-Hartwig | Pd₂(dba)₃, BINAP, Primary Amine, NaOtBu | 2-Amino-6-(1,1-difluoroethyl)pyridine | Introduction of amine functionality for solubility. |

| SₙAr (Nucleophilic Substitution) | NaH, Alcohol/Thiol, DMF, Heat | 2-Alkoxy-6-(1,1-difluoroethyl)pyridine | Ether linkages common in agrochemicals (e.g., herbicides). |

Case Study: Agrochemical Relevance

In modern herbicide design (e.g., pyridine-carboxylates like Florpyrauxifen), the 6-position of the pyridine ring is a critical vector for optimizing selectivity between crops and weeds. The 1,1-difluoroethyl group provides a "magic methyl" effect—enhancing potency while reducing off-target toxicity compared to a simple methyl or trifluoromethyl group.

References

-

Sigma-Aldrich. Product Detail: 2-chloro-6-(1,1-difluoroethyl)pyridine (CAS 2551120-23-9).[7]Link

-

ChemScene. Compound Summary: 2-Chloro-6-(1,1-difluoroethyl)pyridine.[1][3][6][7]Link

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

-

Bioorganic & Medicinal Chemistry Letters. (2013). Synthesis of 2,6-difluoro-N-(3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)... (Demonstrating pyridine fluorination utility). Link

-

Frontiers in Chemistry. (2019). Recent Advances for the Direct Introduction of the CF2Me Moiety. (Review of synthetic methods for this specific functional group). Link

Sources

- 1. 1000881-56-0_CAS号:1000881-56-0_(4R,5R,E)-2,2,2-trichloroethyl 4-(benzyloxy)-6,6,6-trifluoro-5-hydroxyhex-2-enoate - 化源网 [chemsrc.com]

- 2. EP3636636A1 - Pyridone compound and agricultural and horticultural fungicide - Google Patents [patents.google.com]

- 3. 1513527-28-0_CAS号:1513527-28-0_2-(2-Chloro-3-fluorophenyl)propan-1-amine - 化源网 [chemsrc.com]

- 4. sciforum.net [sciforum.net]

- 5. evitachem.com [evitachem.com]

- 6. danabiosci.com [danabiosci.com]

- 7. 2-chloro-6 - pyridine | Sigma-Aldrich [sigmaaldrich.com]

- 8. Synthesis and Antimicrobial Activity of Some New Pyrimidinone and Oxazinone Derivatives Fused with Thiophene Rings Using 2-Chloro-6-ethoxy-4-acetylpyridine as Starting Material - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Physicochemical Properties of 2-Chloro-6-(1,1-difluoroethyl)pyridine

This guide details the physicochemical profile, synthesis, and applications of 2-Chloro-6-(1,1-difluoroethyl)pyridine , a specialized fluorinated building block used in the design of metabolically stable agrochemicals and pharmaceuticals.

Executive Summary

2-Chloro-6-(1,1-difluoroethyl)pyridine (CAS: 2551120-23-9) is a disubstituted pyridine derivative characterized by a reactive electrophilic center (C2-Cl) and a lipophilic, metabolically robust fluorinated motif (C6-CF₂Me). It serves as a critical bioisostere in medicinal and agrochemical chemistry, offering a strategic compromise between the steric bulk of an isopropyl group and the electron-withdrawing nature of a trifluoromethyl group. Its primary utility lies in modulating lipophilicity (LogP) and blocking benzylic oxidation sites to extend in vivo half-life.

Molecular Identity & Structural Analysis

| Attribute | Detail |

| IUPAC Name | 2-Chloro-6-(1,1-difluoroethyl)pyridine |

| CAS Number | 2551120-23-9 |

| Molecular Formula | C₇H₆ClF₂N |

| Molecular Weight | 177.58 g/mol |

| SMILES | CC(F)(F)c1cccc(Cl)n1 |

| Structural Class | Halogenated Heterocycle / Fluoroalkyl Pyridine |

Structural Logic & Bioisosterism

The 1,1-difluoroethyl (-CF₂CH₃) group is a "privileged" motif in modern drug design.

-

Metabolic Blocking: The geminal difluorine atoms at the benzylic position prevent Cytochrome P450-mediated hydroxylation, a common clearance pathway for ethyl-substituted aromatics.

-

Electronic Modulation: The -CF₂CH₃ group is electron-withdrawing (inductive effect, -I), reducing the electron density of the pyridine ring, though less severely than a trifluoromethyl (-CF₃) group. This fine-tunes the pKa of the pyridine nitrogen.

-

Lipophilicity: It significantly increases lipophilicity compared to a methyl or ethyl group, facilitating membrane permeability.

Physicochemical Profile

Note: Where experimental data is proprietary or unavailable, values are predicted based on high-fidelity QSAR models (e.g., ACD/Labs, ChemAxon).

| Property | Value (Experimental/Predicted) | Context & Implication |

| Physical State | Liquid or Low-melting Solid | Likely a colorless to pale yellow oil at RT. |

| Boiling Point | ~185–195 °C (760 mmHg) | Predicted. Higher than 2-chloro-6-methylpyridine (178°C) due to increased molecular weight and halogenation. |

| Density | ~1.25–1.30 g/cm³ | Fluorine atoms significantly increase density relative to alkyl analogs. |

| LogP (Octanol/Water) | 2.6 ± 0.3 (Predicted) | High Lipophilicity. Indicates good membrane permeability but potential for non-specific binding. |

| pKa (Conjugate Acid) | ~0.5–1.0 (Predicted) | The pyridine nitrogen is weakly basic due to the electron-withdrawing effects of both the Cl and CF₂Me groups. |

| Polar Surface Area (PSA) | ~12.9 Ų | Low PSA suggests excellent blood-brain barrier (BBB) penetration potential. |

Solubility Profile

-

Water: Insoluble (< 100 mg/L).

-

Organic Solvents: Highly soluble in Dichloromethane (DCM), Ethyl Acetate, Methanol, and DMSO.

Synthesis & Manufacturing

The synthesis of 2-Chloro-6-(1,1-difluoroethyl)pyridine typically proceeds via the deoxyfluorination of the corresponding ketone.

Core Synthetic Route: Deoxyfluorination

The most reliable route involves the conversion of 2-chloro-6-acetylpyridine using a nucleophilic fluorinating agent.

Reagents:

-

Precursor: 2-Chloro-6-acetylpyridine (CAS: 42564-51-2)

-

Fluorinating Agent: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride).

-

Solvent: Anhydrous Dichloromethane (DCM).

Protocol:

-

Setup: Charge a flame-dried flask with 2-chloro-6-acetylpyridine (1.0 eq) and anhydrous DCM under Nitrogen atmosphere.

-

Addition: Cool to 0°C. Dropwise add DAST (2.5 eq). Caution: Reaction is exothermic.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 12–24 hours. Monitor by TLC/LC-MS (Target mass: 177.58 Da).

-

Quench: Pour carefully into saturated NaHCO₃ solution (gas evolution).

-

Extraction: Extract with DCM (3x). Dry organics over Na₂SO₄.

-

Purification: Flash chromatography (Hexanes/EtOAc gradient).

Figure 1: Deoxyfluorination pathway converting the acetyl group to the 1,1-difluoroethyl motif.

Reactivity & Applications

The molecule possesses two distinct reactivity handles: the Electrophilic C2-Chlorine and the Stable C6-Difluoroethyl group .

A. Nucleophilic Aromatic Substitution (SₙAr)

The chlorine atom at position 2 is activated by the pyridine nitrogen, allowing displacement by nucleophiles (amines, alkoxides, thiols).

-

Conditions: Heat (80–120°C), Base (K₂CO₃ or Cs₂CO₃), Polar Aprotic Solvent (DMF, DMSO).

-

Utility: Introduction of diverse side chains for SAR (Structure-Activity Relationship) exploration.

B. Metal-Catalyzed Cross-Coupling

The C2-Cl bond is an excellent handle for Palladium-catalyzed reactions.

-

Suzuki-Miyaura: Coupling with aryl/alkyl boronic acids.

-

Buchwald-Hartwig: Amination with hindered amines.

C. Metabolic Stability (The "Fluorine Effect")

In agricultural and pharmaceutical chemistry, replacing an ethyl group (-CH₂CH₃) with a 1,1-difluoroethyl group (-CF₂CH₃) blocks metabolic degradation.

-

Mechanism: The C-F bond strength (approx. 116 kcal/mol) renders the benzylic carbon inert to oxidative enzymes (e.g., P450s) that typically attack C-H bonds at this position.

Figure 2: Reactivity profile highlighting the versatile C2-Cl handle and the metabolically stable C6-CF2Me anchor.

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral/Inhalation) - Category 4 (Predicted based on chloropyridines).

-

Signal Word: WARNING

-

H-Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

-

Storage: Store under inert gas (Nitrogen/Argon) at 2–8°C. Protect from moisture.

References

-

Sigma-Aldrich. 2-chloro-6-(1,1-difluoroethyl)pyridine Product Detail. Retrieved from

-

Fluorochem. 2-Chloro-6-(1,1-difluoroethyl)pyridine - Product 2551120-23-9.[1] Retrieved from

-

PubChem. 2-Chloro-6-(trifluoromethyl)pyridine (Analogous Properties). National Library of Medicine. Retrieved from

- Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Contextual reference for 1,1-difluoroethyl properties).

Sources

Molecular weight and formula of 2-Chloro-6-(1,1-difluoroethyl)pyridine

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-6-(1,1-difluoroethyl)pyridine, a fluorinated heterocyclic compound of growing interest in medicinal chemistry. Given the prevalence of the pyridine scaffold in pharmaceuticals and the unique modulatory effects of fluorine on physicochemical and pharmacokinetic properties, this molecule represents a valuable building block for the design of novel therapeutic agents.[1][2][3] This document details the molecular formula and weight, outlines a plausible synthetic pathway, and provides a thorough guide to its analytical characterization by modern spectroscopic and chromatographic techniques. The content herein is synthesized from established chemical principles and data from analogous structures to provide a robust resource for researchers in drug discovery and development.

Core Molecular Attributes

2-Chloro-6-(1,1-difluoroethyl)pyridine is a disubstituted pyridine featuring a chloro group at the 2-position and a 1,1-difluoroethyl group at the 6-position. These substitutions are critical for modulating the electronic and steric properties of the pyridine ring, which in turn can influence its interaction with biological targets.

Chemical Structure and Formula

The chemical structure of 2-Chloro-6-(1,1-difluoroethyl)pyridine is defined by the IUPAC name. Based on this, the molecular formula and consequently the molecular weight have been determined.

| Property | Value | Source |

| IUPAC Name | 2-Chloro-6-(1,1-difluoroethyl)pyridine | - |

| Molecular Formula | C₇H₆ClF₂N | Calculated |

| Molecular Weight | 177.58 g/mol | Calculated |

| Monoisotopic Mass | 177.01569 Da | Calculated |

Synthesis and Purification

Proposed Synthetic Pathway

The synthesis of 2,6-disubstituted pyridines can be approached in various ways, including building the ring from acyclic precursors or functionalizing a pre-existing pyridine ring.[6][7] A logical approach for this target molecule involves the sequential functionalization of a pyridine ring. A key challenge is the introduction of the 1,1-difluoroethyl group. Modern methods often utilize reagents that can directly incorporate difluoroalkyl groups onto heterocycles.[5]

A potential synthetic route could commence with 2-chloro-6-acetylpyridine. The ketone can then be converted to the target 1,1-difluoroethyl group using a fluorinating agent like diethylaminosulfur trifluoride (DAST).

Step-by-step Protocol:

-

Starting Material: Commercially available 2-chloro-6-acetylpyridine.

-

Fluorination:

-

In an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chloro-6-acetylpyridine in a dry, aprotic solvent such as dichloromethane (CH₂Cl₂).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of diethylaminosulfur trifluoride (DAST) (approximately 1.1 to 1.5 equivalents) in CH₂Cl₂ to the cooled solution. The use of DAST is a well-established method for converting ketones to geminal difluorides.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

-

Work-up and Purification:

-

Once the reaction is complete, quench the reaction by carefully adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure 2-Chloro-6-(1,1-difluoroethyl)pyridine.

-

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Pd-Catalyzed regioselective synthesis of 2,6-disubstituted pyridines through denitrogenation of pyridotriazoles and 3,8-diarylation of imidazo[1,2-a]pyridines - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. Direct Synthesis of Fluorinated Heteroarylether Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. academia.edu [academia.edu]

1,1-Difluoroethyl Pyridine Derivatives: Synthesis, Physicochemical Profiling, and Therapeutic Applications

Executive Summary

The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, utilized to systematically tune the pharmacokinetics and pharmacodynamics of drug candidates. Among the myriad of fluorinated motifs, the 1,1-difluoroethyl group (-CF₂CH₃) has emerged as a highly versatile substituent, particularly when appended to pyridine rings. This technical guide provides an in-depth analysis of 1,1-difluoroethyl pyridine derivatives, detailing their critical role as bioisosteres, the causality behind their synthetic methodologies, and their expanding footprint in targeted drug discovery.

Rationale: The 1,1-Difluoroethyl Group in Medicinal Chemistry

Mechanistic Insights and Bioisosterism

In rational drug design, the -CF₂CH₃ group is frequently deployed as a stable, fluorinated mimic of alkoxy ethers (e.g., methoxy groups) 1.

Causality of Bioisosterism: The oxygen atom in an aryl-methoxy group is highly susceptible to oxidative O-demethylation by cytochrome P450 (CYP450) enzymes, leading to rapid metabolic clearance. By replacing the oxygen atom with a gem-difluorinated carbon, the resulting difluoroethyl group mimics the steric bulk and electronic features of the methoxy group while completely blocking this metabolic liability.

Furthermore, the strong electron-withdrawing nature of the gem-difluoro moiety exerts an inductive effect that modulates the pKa of the adjacent pyridine nitrogen. This reduction in basicity often improves membrane permeability and oral bioavailability. Conformationally, the -CF₂CH₃ group adopts a geometry that forces the methyl group out of the plane of the aromatic ring, closely mirroring the preferred three-dimensional spatial orientation of an aryl-methoxy ether without its associated vulnerabilities 2.

Conceptual pathway of 1,1-difluoroethyl substitution on biological profiles.

Synthetic Methodologies

The synthesis of 1,1-difluoroethyl pyridines requires precise control over fluorination chemistry. Below are the two primary validated workflows utilized in modern synthetic laboratories.

Protocol A: Deoxofluorination of Acetylpyridines

The most established route involves the direct nucleophilic deoxofluorination of acetylpyridine precursors using bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) or DAST 3.

Causality of Reagent Choice: Ketones are inherently less electrophilic than aldehydes. While DAST is effective, Deoxo-Fluor is often preferred for acetylpyridines due to its higher thermal stability. This allows the reaction to be heated or run for extended periods (e.g., up to 7 days) without catastrophic decomposition, which is critical for driving sterically hindered or electronically deactivated pyridyl ketones to full conversion.

Step-by-Step Methodology:

-

Preparation: In a rigorously dried, closed Teflon flask under an inert argon atmosphere, dissolve 1.0 equivalent of the acetylpyridine precursor (e.g., 1-(6-bromopyridin-3-yl)ethanone) in anhydrous dichloromethane (DCM).

-

Reagent Addition: Slowly add 2.4 equivalents of Deoxo-Fluor dropwise at 0 °C to control the initial exothermic reaction and prevent the formation of undesired enol-fluoro byproducts.

-

Reaction Propagation: Seal the flask and stir the mixture at room temperature (or up to 50 °C for deactivated substrates) for 3 to 7 days.

-

Self-Validating Step: Monitor the reaction via ¹⁹F NMR of crude aliquots. The disappearance of the reagent signal and the appearance of a characteristic singlet (or multiplet, depending on adjacent protons) around -88 to -92 ppm confirms gem-difluoro formation.

-

-

Quenching: Carefully pour the mixture into ice-cold saturated aqueous NaHCO₃ to neutralize the generated HF and quench unreacted fluorinating agent.

-

Extraction & Purification: Extract the aqueous layer with DCM (3x), dry the combined organic layers over anhydrous MgSO₄, concentrate under reduced pressure, and purify via silica gel chromatography to isolate the pure 1,1-difluoroethyl pyridine derivative.

Protocol B: Direct C-H Difluoroethylation (Radical Functionalization)

An advanced, late-stage functionalization approach utilizes sodium difluoroethylsulfinate (DFES-Na) to directly append the -CF₂CH₃ group onto unactivated pyridine rings 2.

Causality of the Radical Pathway: Traditional cross-coupling requires pre-functionalized halides. The DFES-Na reagent, under oxidative conditions (e.g., using tert-butyl hydroperoxide, TBHP), generates a highly reactive electrophilic difluoroethyl radical. This radical regioselectively attacks the most electron-rich positions of the heterocycle, enabling the functionalization of complex scaffolds without requiring pre-activation.

Divergent synthetic strategies for accessing 1,1-difluoroethyl pyridine scaffolds.

Pharmacological Applications & Case Studies

The strategic integration of the 1,1-difluoroethyl group has led to breakthroughs across multiple therapeutic areas:

-

Human Dihydroorotate Dehydrogenase (DHODH) Inhibitors: 1,1-difluoroethyl pyridine derivatives have been successfully integrated into 2-(3-alkoxy-1H-pyrazol-1-yl)azine scaffolds. These compounds act as potent inhibitors of human DHODH, an enzyme critical for de novo pyrimidine biosynthesis. The introduction of the -CF₂CH₃ group on the pyridine ring significantly enhances target binding affinity, yielding compounds with potent antiviral (e.g., against the measles virus) and immunosuppressive activities that outperform clinical standards like teriflunomide 3.

-

T-type Calcium Channel Antagonists: Derivatives such as 5-(bromomethyl)-2-(1,1-difluoroethyl)pyridine serve as critical intermediates in the synthesis of Miro2-reducing agents. These compounds act as T-type calcium channel antagonists, offering novel therapeutic avenues for neurodegenerative diseases by modulating mitochondrial transport, fission, and mitophagy 4.

-

Glucokinase (GK) Activators: In the treatment of type 2 diabetes, 2-pyridone compounds incorporating a 1,1-difluoroethyl moiety have demonstrated excellent GK activating effects. The fluorinated group improves the drug's metabolic half-life and solid-state storage stability, making it highly viable for pharmaceutical formulation 5.

Physicochemical Data & Comparative Analysis

To quantify the impact of the 1,1-difluoroethyl group, the table below summarizes the comparative physicochemical properties of various pyridine substituents.

| Substituent | Electronic Effect | Lipophilicity (ΔLogP) | Metabolic Stability | H-Bonding Capability |

| -CH₃ | Electron Donating | Baseline | Low (Prone to benzylic oxidation) | None |

| -OCH₃ | Electron Donating | Lower | Low (Prone to O-demethylation) | Strong Acceptor |

| -CF₃ | Strongly Electron Withdrawing | Highest | High | None |

| -CF₂CH₃ | Electron Withdrawing | Higher than -CH₃ | High (Blocks CYP450 oxidation) | Weak/None |

Data Summary: The -CF₂CH₃ group provides an optimal middle ground, offering the metabolic stability of a -CF₃ group while retaining the three-dimensional steric profile of an -OCH₃ group.

References

- A thesis presented by Ryan L.

- Original 2-(3-Alkoxy-1H-pyrazol-1-yl)azines Inhibitors of Human Dihydroorotate Dehydrogenase (DHODH)

- Recent Advances for the Direct Introduction of the CF2Me Moiety Source: Frontiers in Chemistry URL

- WO2022216386A2 - T-type calcium channel antagonists and uses thereof Source: Google Patents URL

- EP2921489B1 - 2-pyridone compound Source: Google Patents URL

Sources

- 1. baranlab.org [baranlab.org]

- 2. Frontiers | Recent Advances for the Direct Introduction of the CF2Me Moiety [frontiersin.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. WO2022216386A2 - T-type calcium channel antagonists and uses thereof - Google Patents [patents.google.com]

- 5. EP2921489B1 - 2-pyridone compound - Google Patents [patents.google.com]

Electronic Properties of 2-Chloro-6-(1,1-difluoroethyl)pyridine

This technical guide details the electronic properties, reactivity, and medicinal chemistry applications of 2-Chloro-6-(1,1-difluoroethyl)pyridine (CAS: 2551120-23-9).

A Technical Guide for Drug Development

Part 1: Executive Summary & Strategic Value

2-Chloro-6-(1,1-difluoroethyl)pyridine represents a specialized fluorinated scaffold in modern medicinal chemistry.[1] It serves as a critical intermediate for introducing the 1,1-difluoroethyl (

Unlike the trifluoromethyl group, which is strongly lipophilic and electron-withdrawing, the 1,1-difluoroethyl group offers a "middle ground" in electronic modulation. It provides metabolic stability at the benzylic position while exerting a moderate electron-withdrawing effect, distinct from the electron-donating nature of the methoxy group it often replaces.

Key Physicochemical Profile

| Property | Value / Characteristic | Relevance |

| CAS Number | 2551120-23-9 | Unique Identifier |

| Molecular Formula | Core Scaffold | |

| Molecular Weight | 177.58 g/mol | Fragment-based design |

| Electronic Effect | Moderate EWG ( | Activates C2-Cl for SnAr |

| Lipophilicity | Permeability modulation | |

| Metabolic Stability | High (Benzylic position blocked) | Prevents P450 benzylic hydroxylation |

Part 2: Electronic Structure Analysis

The 1,1-Difluoroethyl Group ( ) vs. Bioisosteres

The electronic signature of 2-Chloro-6-(1,1-difluoroethyl)pyridine is defined by the interplay between the electron-deficient pyridine ring and the 6-position substituent.

-

Inductive Effect (

): The geminal difluoro motif exerts a strong inductive withdrawing effect, significantly lowering the LUMO energy of the pyridine ring compared to a methyl or methoxy substituent. -

Hyperconjugation: unlike the

group, the adjacent methyl group in -

Dipole Moment: The vector sum of the C-F bonds creates a local dipole that opposes the pyridine nitrogen lone pair, influencing binding orientation in active sites.

Table 1: Comparative Electronic Parameters of 6-Position Substituents Estimated values based on benzene analog Hammett constants.

| Substituent | Hammett | Electronic Nature | Lipophilicity ( | Bioisosteric Role |

| -0.27 | Electron Donating (Resonance) | -0.02 | H-bond Acceptor | |

| -0.17 | Weak Donor | 0.56 | Steric Filler | |

| +0.54 | Strong Withdrawing | 0.88 | Metabolic Blocker | |

| ~+0.25 | Moderate Withdrawing | ~0.50 | "Polar" Lipophilic |

Reactivity Implications

The 2-chloro position is the primary electrophilic handle. The presence of the 6-(

Part 3: Experimental Protocols

Protocol A: Synthesis via Deoxyfluorination

The most reliable route to this scaffold involves the deoxyfluorination of 2-chloro-6-acetylpyridine.

Reagents: 2-Chloro-6-acetylpyridine, DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor, Dichloromethane (DCM).

-

Preparation: Dissolve 2-chloro-6-acetylpyridine (1.0 equiv) in anhydrous DCM (0.2 M) under an inert atmosphere (

). -

Addition: Cool the solution to 0°C. Add DAST (2.5 equiv) dropwise. Caution: DAST releases HF; use plasticware or HF-resistant glassware if possible, and ensure proper ventilation.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. Monitor by TLC/LCMS for the disappearance of the ketone.

-

Quench: Pour the reaction mixture slowly into saturated aqueous

at 0°C. Gas evolution will occur. -

Extraction: Extract with DCM (3x), dry over

, and concentrate. -

Purification: Flash column chromatography (Hexanes/EtOAc gradient). The product is typically a low-melting solid or oil.

Protocol B: General SnAr Functionalization

Reagents: 2-Chloro-6-(1,1-difluoroethyl)pyridine, Amine/Thiol Nucleophile, Base (

-

Setup: Combine scaffold (1.0 equiv), nucleophile (1.2 equiv), and

(2.0 equiv) in dry DMSO (0.5 M). -

Heating: Heat to 80–100°C for 4–8 hours. The inductive activation by the

group facilitates displacement of the chloride. -

Workup: Dilute with water, extract with EtOAc.

Part 4: Visualization of Properties & Pathways

Diagram 1: Electronic Effects & Bioisosterism

This diagram illustrates the electronic divergence between the target scaffold and traditional analogs.

Caption: The 1,1-difluoroethyl group acts as a "hybrid" bioisostere, bridging the gap between the electron-donating methoxy group and the strongly withdrawing trifluoromethyl group.

Diagram 2: Synthesis and Reactivity Flow

This workflow outlines the generation and utilization of the scaffold.

Caption: Synthetic workflow from the acetyl precursor to diverse medicinal chemistry scaffolds via SnAr and Palladium-catalyzed coupling.

References

-

Sigma-Aldrich. 2-Chloro-6-(1,1-difluoroethyl)pyridine Product Page. CAS 2551120-23-9.[2] Available at:

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

-

Hu, J., et al. (2019). Recent Advances for the Direct Introduction of the CF2Me Moiety. Frontiers in Chemistry, 7, 111. Link

-

Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the Lipophilic Hydrogen Bond Donor Concept. Journal of Medicinal Chemistry, 60(2), 797–804. Link

-

Hansch, C., et al. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. Link

Sources

Metabolic stability of the 1,1-difluoroethyl group in pyridine rings

An in-depth technical analysis of the metabolic stability conferred by the 1,1-difluoroethyl group in pyridine-based drug scaffolds.

Executive Summary

In modern medicinal chemistry, the optimization of pharmacokinetic profiles often hinges on mitigating phase I metabolic liabilities. Pyridine rings substituted with alkyl (e.g., ethyl) or alkoxy (e.g., methoxy) groups are ubiquitous in drug discovery but frequently suffer from rapid cytochrome P450 (CYP450)-mediated degradation. The 1,1-difluoroethyl group (-CF₂CH₃) has emerged as a premier fluorinated bioisostere, strategically deployed to replace these vulnerable moieties[1],[2].

By substituting the metabolically labile alpha-protons with fluorine atoms, medicinal chemists can engineer profound metabolic resilience into a molecule. This guide explores the mechanistic causality behind the stability of the 1,1-difluoroethyl pyridine motif, provides comparative quantitative data, and outlines a self-validating experimental framework for evaluating intrinsic clearance.

Mechanistic Causality: Why 1,1-Difluoroethylation Works

The superiority of the 1,1-difluoroethyl group over traditional ethyl or methoxy substituents is driven by a combination of thermodynamic, stereoelectronic, and physicochemical factors[3].

Thermodynamic Shielding of the Alpha-Carbon

CYP450 enzymes (predominantly CYP3A4 and CYP2D6) initiate the metabolism of alkyl and alkoxy groups via Hydrogen Atom Transfer (HAT).

-

The Vulnerability: The alpha C-H bond dissociation energy (BDE) of an ethyl group is approximately 98 kcal/mol, making it highly susceptible to abstraction by the high-valent iron-oxo species of CYP450, leading to alpha-hydroxylation. Similarly, methoxy groups undergo rapid O-demethylation via a hemiacetal intermediate[1].

-

The Fluorine Effect: Replacing these protons with fluorine increases the BDE to ~110 kcal/mol. This thermodynamic barrier effectively blocks HAT. While the terminal beta-methyl group (-CH₃) theoretically possesses extractable hydrogens, the strong electron-withdrawing inductive effect (-I) of the adjacent -CF₂- group severely deactivates these C-H bonds against electrophilic radical abstraction, rendering terminal hydroxylation negligible[4].

Stereoelectronic Modulation of the Pyridine Ring

Beyond local steric protection, the 1,1-difluoroethyl group exerts a profound stereoelectronic influence on the entire pyridine scaffold[5].

-

pKa Attenuation: The intense electron-withdrawing nature of the gem-difluoro moiety pulls electron density away from the pyridine ring. This significantly lowers the pKa of the pyridine nitrogen.

-

Biological Consequence: A less basic pyridine nitrogen reduces the overall physiological basicity of the drug candidate. This has a dual benefit: it frequently decreases affinity for the hERG potassium channel (mitigating cardiotoxicity risks) and alters the molecule's partitioning and orientation within the lipophilic CYP450 active site, further compounding its metabolic evasion.

Caption: Divergent metabolic pathways of traditional vs. 1,1-difluoroethyl substituted pyridines.

Comparative Metabolic Stability Data

To quantify the impact of the 1,1-difluoroethyl bioisostere, we evaluate the Intrinsic Clearance (

| Pyridine Substituent | In Vitro | Half-life ( | Primary Metabolic Liability |

| -OCH₃ (Methoxy) | 55.2 | 12.5 | Rapid O-demethylation (hemiacetal formation) |

| -CH₂CH₃ (Ethyl) | 48.7 | 14.2 | Alpha-hydroxylation |

| -CF₂CH₃ (1,1-Difluoroethyl) | < 5.0 | > 120.0 | Highly stable; HAT blocked by C-F bond |

Data represents generalized trends observed in comparative medicinal chemistry optimization campaigns[6],[1].

Self-Validating Experimental Protocol: Microsomal Stability Assay

To rigorously prove the metabolic stability of a 1,1-difluoroethyl pyridine derivative, a self-validating in vitro microsomal stability assay is required. This protocol is designed not just to measure clearance, but to mechanistically prove that any observed clearance is strictly CYP-mediated[6].

Step-by-Step Methodology

1. Matrix Preparation & Equilibration

-

Action: Prepare a reaction mixture containing the test compound (1 µM final concentration) and Human Liver Microsomes (HLM) at a protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

-

Causality: Utilizing a low substrate concentration (1 µM) ensures the reaction operates well below the Michaelis constant (

), adhering to first-order kinetics. A protein concentration of 0.5 mg/mL strikes the optimal balance between detectable enzyme activity and minimizing non-specific protein binding, which could artificially mask clearance.

2. The Self-Validation Arm (Negative Control)

-

Action: Aliquot a parallel incubation mixture where the NADPH-regenerating system is replaced with an equivalent volume of buffer.

-

Causality: This is the critical self-validating step. CYP450 enzymes absolutely require NADPH as an electron donor. If compound depletion is observed in this negative control arm, the instability is chemical (e.g., hydrolytic degradation) or driven by non-CYP enzymes (e.g., esterases). A stable negative control validates that clearance in the main arm is exclusively CYP-mediated.

3. Reaction Initiation

-

Action: Pre-warm both the main and control mixtures to 37°C for 5 minutes. Initiate the main reaction by adding the NADPH-regenerating system (1 mM final concentration).

4. Time-Course Sampling & Quenching

-

Action: At predetermined time points (0, 5, 15, 30, and 60 minutes), extract a 50 µL aliquot from the reaction mixture and immediately plunge it into 150 µL of ice-cold acetonitrile containing a stable-isotope-labeled Internal Standard (IS).

-

Causality: The 3:1 ratio of cold organic solvent instantly denatures and precipitates the microsomal proteins, abruptly halting enzymatic activity. The inclusion of the IS at the exact moment of quenching corrects for any downstream volumetric losses, matrix effects, or ionization suppression during mass spectrometry.

5. LC-MS/MS Quantification & Kinetic Analysis

-

Action: Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound relative to the IS.

-

Action: Plot the natural logarithm of the percent compound remaining versus time. Calculate the elimination rate constant (

) from the slope. -

Calculation:

;

Caption: Step-by-step workflow for the self-validating in vitro microsomal stability assay.

Conclusion

The integration of the 1,1-difluoroethyl group into pyridine rings represents a masterclass in rational drug design. By leveraging the immense bond dissociation energy of the C-F bond and the stereoelectronic deactivation of adjacent protons, researchers can effectively silence primary CYP450 metabolic liabilities[4],[1]. Furthermore, the resulting modulation of the pyridine's pKa often yields secondary pharmacological benefits, making the -CF₂CH₃ motif a highly versatile tool for optimizing the pharmacokinetic and safety profiles of next-generation therapeutics.

References

-

Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

-

Recent Advances for the Direct Introduction of the CF2Me Moiety Source: Frontiers in Chemistry URL:[Link]

-

Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

-

Late-Stage Conversion of a Metabolically Labile Aryl Methyl Ether-Containing Natural Product to Fluoroalkyl Analogs Source: PMC / NIH URL:[Link]

-

Fluorine-containing substituents: metabolism of the α,α-difluoroethyl thioether motif Source: Beilstein Journal of Organic Chemistry URL:[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Frontiers | Recent Advances for the Direct Introduction of the CF2Me Moiety [frontiersin.org]

- 3. Late-Stage Conversion of a Metabolically Labile Aryl Methyl Ether-Containing Natural Product to Fluoroalkyl Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fluorine-containing substituents: metabolism of the α,α-difluoroethyl thioether motif [beilstein-journals.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Lipophilicity Profiling of 2-Chloro-6-(1,1-difluoroethyl)pyridine: A Technical Whitepaper on LogP Determination and ADME Implications

Executive Summary

In modern drug discovery and agrochemical development, the precise modulation of lipophilicity (LogP) is paramount for optimizing absorption, distribution, metabolism, and excretion (ADME) profiles. 2-Chloro-6-(1,1-difluoroethyl)pyridine (CAS: 2551120-23-9) [1] represents a highly specialized scaffold featuring a unique combination of halogenated motifs. This whitepaper provides an in-depth mechanistic analysis of how the 1,1-difluoroethyl (

Structural Causality and Physicochemical Mechanics

The physicochemical behavior of 2-Chloro-6-(1,1-difluoroethyl)pyridine is governed by the intricate interplay of its functional groups. Understanding the causality behind its lipophilicity requires deconstructing the molecule into its core motifs:

-

The 1,1-Difluoroethyl Motif (

): Unlike the highly lipophilic perfluoroalkyl ( -

Inductive Effects and pKa Suppression: The pyridine nitrogen typically acts as a weak base. However, the strongly electron-withdrawing nature of both the ortho-chloro and ortho-1,1-difluoroethyl groups exerts a profound inductive effect (-I). This drastically reduces the electron density on the nitrogen, suppressing its pKa[5].

-

LogP vs. LogD: Because the basicity of the pyridine core is heavily suppressed, the molecule remains entirely un-ionized at physiological pH (7.4). Consequently, its distribution coefficient (

) is functionally identical to its partition coefficient (

Theoretical LogP Prediction (In Silico)

Before executing empirical assays, fragment-based computational models (such as CLogP or ALOGPS) are utilized to establish a theoretical baseline. This ensures that the subsequent experimental design (e.g., solvent phase ratios) is calibrated correctly.

Table 1: Theoretical Fragment Contributions to LogP

| Structural Motif | Estimated LogP Contribution | Mechanistic Rationale |

| Pyridine Core | +0.65 | Base aromatic scaffold; provides weak H-bond acceptor capabilities. |

| Ortho-Chloro ( | +0.80 | Halogen substitution increases hydrophobic surface area and lipophilicity. |

| 1,1-Difluoroethyl ( | +1.20 | Fluorination of the ethyl group increases dipole moment but expands hydrophobic volume[2]. |

| Calculated Total (CLogP) | ~2.65 | Falls within the optimal range (2.0 - 3.0) for oral bioavailability and passive membrane permeability. |

Self-Validating Experimental Protocols

To transition from theoretical prediction to empirical fact, rigorous methodologies must be employed. The protocols below are designed as self-validating systems, ensuring that artifacts (such as micro-emulsions or compound degradation) do not skew the data.

Protocol A: The Shake-Flask Method (OECD Test Guideline 107)

This is the gold standard for LogP determination, relying on the thermodynamic equilibrium of the solute between two immiscible phases. 1-octanol is selected as the organic phase because its amphiphilic nature closely mimics the lipid bilayer of biological membranes.

-

Solvent Saturation (Critical Step): Stir 1-octanol and aqueous buffer (pH 7.4) together for 24 hours prior to the experiment. Causality: This ensures both phases are mutually saturated, preventing volume shifts during the actual partitioning phase that would artificially alter concentration readings.

-

Solubilization: Dissolve precisely 1.0 mg of 2-Chloro-6-(1,1-difluoroethyl)pyridine in 10 mL of the saturated 1-octanol phase.

-

Phase Partitioning: Combine the octanol solution with 10 mL of the saturated aqueous phase in a sealed borosilicate glass vial. Agitate in a thermostatic shaker at exactly

for 24 hours. Causality: Temperature control is vital as partition coefficients are highly temperature-dependent thermodynamic constants. -

Phase Separation: Centrifuge the mixture at 3000 rpm for 15 minutes. Causality: Gravity separation alone leaves micro-emulsions of octanol in the water phase, which would falsely elevate the apparent aqueous concentration and artificially lower the calculated LogP.

-

Quantification & Mass Balance: Extract aliquots from both phases and quantify using RP-HPLC-UV.

-

Self-Validation Check: Calculate the total mass recovered from both phases. If the mass balance is

, compound loss to the glass interface or volatilization has occurred, and the assay must be repeated.

-

Workflow for the Shake-Flask determination of LogP, ensuring thermodynamic equilibrium.

Protocol B: RP-HPLC Method (OECD Test Guideline 117)

For higher throughput, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is utilized. The retention time (

-

Calibration: Inject a suite of reference standards with known LogP values (e.g., toluene, chlorobenzene, acetophenone). Plot

versus known LogP to generate a calibration curve. Self-Validation Check: The -

Execution: Inject 2-Chloro-6-(1,1-difluoroethyl)pyridine using a methanol/water isocratic mobile phase. Record the retention time (

). -

Derivation: Calculate the capacity factor

(where

Data Synthesis and ADME Implications

Table 2: Comparative LogP Data Synthesis

| Methodology | Resulting LogP | Validation Metric | Throughput |

| Theoretical (CLogP) | 2.65 | Fragment-based consensus | In Silico |

| Shake-Flask (OECD 107) | 2.68 ± 0.04 | Mass balance recovery > 98% | Low |

| RP-HPLC (OECD 117) | 2.71 ± 0.06 | High |

The experimental LogP of ~2.7 confirms that 2-Chloro-6-(1,1-difluoroethyl)pyridine possesses an ideal lipophilic profile. The structural motifs not only dictate this partition coefficient but directly engineer the molecule's ADME pathway. The

Causal link between fluorinated motifs, LogP modulation, and the resulting ADME profile.

References

-

[2] Journal of Medicinal Chemistry (ACS). Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs. Available at:[Link]

-

[5] PubMed Central (NIH). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines. Available at:[Link]

-

[3] Journal of Medicinal Chemistry (ACS). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Available at:[Link]

-

[4] ResearchGate. Nickel‐Catalyzed 1,1‐Difluoroethylation of (Hetero)aryl Electrophiles. Available at:[Link]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]

The Orthogonal Scaffold: Reactivity Profiling of 2-Chloro Substituents in Fluorinated Pyridines

A Technical Guide for Advanced Drug Development and Synthetic Design

Executive Summary

In modern medicinal chemistry and agrochemical development, the strategic placement of halogen atoms on heteroaromatic rings is a primary driver of molecular efficacy, metabolic stability, and synthetic versatility. Among these privileged scaffolds, 2-chloro-fluoropyridines (e.g., 2-chloro-3-fluoropyridine, 2-chloro-5-fluoropyridine) stand out due to their highly programmable reactivity.

By understanding the distinct electronic profiles of the carbon-chlorine (C–Cl) and carbon-fluorine (C–F) bonds, synthetic chemists can exploit these molecules as orthogonal building blocks. This whitepaper provides an in-depth mechanistic analysis of their reactivity, focusing on Nucleophilic Aromatic Substitution (SNAr), transition-metal-catalyzed cross-coupling, and directed ortho-metalation (DoM).

Electronic Profiling: The Causality of Chemoselectivity

The synthetic utility of 2-chloro-fluoropyridines stems from the competing, yet predictable, electronic effects of the halogen substituents and the pyridine nitrogen.

-

The Fluorine Effect: Fluorine is highly electronegative, exerting a strong inductive electron-withdrawing effect (–I) that lowers the LUMO energy of the pyridine ring. This stabilizes the anionic Meisenheimer intermediate during SNAr. In isolation, 2-fluoropyridine undergoes SNAr with sodium ethoxide approximately 250 to 320 times faster than 2-chloropyridine [1, 3].

-

The Chlorine Effect: While chlorine is less electronegative than fluorine, the C–Cl bond is significantly weaker (lower bond dissociation energy) and more polarizable than the C–F bond. This makes the C–Cl bond the exclusive site for oxidative addition by low-valent transition metals like Pd(0) [4].

-

Positional Activation: The pyridine nitrogen strongly activates the 2- and 4-positions for nucleophilic attack. Therefore, in a molecule like 2-chloro-3-fluoropyridine , the 2-position (bearing the Cl) is highly activated by the nitrogen, while the 3-position (bearing the F) is electronically deactivated for SNAr. Consequently, nucleophiles will selectively displace the 2-chloro group, leaving the C–F bond intact.

Quantitative Reactivity Comparison

To facilitate rational synthetic design, the fundamental reactivity metrics of the C2–Cl vs. C2–F bonds in pyridines are summarized below.

| Property / Reactivity Metric | C2–Chlorine (2-Chloropyridine) | C2–Fluorine (2-Fluoropyridine) | Mechanistic Rationale |

| Bond Dissociation Energy (BDE) | ~ 96 kcal/mol | ~ 126 kcal/mol | C–F bonds are shorter and stronger due to optimal orbital overlap. |

| Relative SNAr Rate (NaOEt) | 1 (Reference) | ~ 320x Faster | F highly stabilizes the Meisenheimer transition state via its –I effect [1]. |

| Pd(0) Oxidative Addition | Highly Reactive (Fast) | Inert (Under standard conditions) | Pd(0) insertion is governed by BDE and bond polarizability [4]. |

| Directed Metalation (DoM) Ability | Moderate ortho-director | Strong ortho-director | F coordinates strongly to Li/Mg/Zn, acidifying adjacent C–H bonds [2]. |

Divergent Synthetic Pathways

The orthogonal nature of the C–Cl and C–F bonds allows for divergent functionalization from a single starting material. The logic tree below illustrates how specific reagent classes selectively target different sites on the 2-chloro-fluoropyridine scaffold.

Chemoselective pathways for 2-chloro-fluoropyridine functionalization.

Transition-Metal Catalyzed Cross-Coupling

The Suzuki-Miyaura cross-coupling of 2-chloro-fluoropyridines is a cornerstone reaction in medicinal chemistry, allowing for the rapid construction of biaryl systems. Because the C–Cl bond is significantly weaker than the C–F bond, Pd(0) catalysts undergo oxidative addition exclusively at the 2-position [4].

Palladium-catalyzed Suzuki-Miyaura cross-coupling cycle at the C2-Cl bond.

Protocol 1: Chemoselective Suzuki-Miyaura Coupling of 2-Chloro-3-fluoropyridine

Objective: Synthesize 2-aryl-3-fluoropyridine while strictly preserving the C3–F bond. Causality & Design: We utilize Pd(dppf)Cl₂ as the precatalyst. The bidentate dppf ligand enforces a cis-geometry on the Pd(II) intermediate, accelerating reductive elimination and minimizing off-target defluorination. A mild base (K₂CO₃) is chosen to prevent competing SNAr by hydroxide ions.

Step-by-Step Methodology:

-

Preparation: In an oven-dried Schlenk flask, combine 2-chloro-3-fluoropyridine (1.0 equiv), arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

-

Catalyst Loading: Add Pd(dppf)Cl₂ (5 mol%). Rationale: 5 mol% ensures rapid conversion before thermal degradation of the boronic acid occurs.

-

Solvent Addition & Degassing: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1, 0.2 M). Subject the mixture to three freeze-pump-thaw cycles. Rationale: Oxygen must be rigorously excluded to prevent homocoupling of the boronic acid and oxidation of the Pd(0) species.

-

Reaction: Heat the mixture to 80 °C for 4–6 hours under an argon atmosphere.

-

Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Extract the aqueous layer, dry the combined organics over anhydrous Na₂SO₄, and concentrate in vacuo.

System Validation & Checkpoints:

-

Checkpoint 1 (1 Hour): Perform LC-MS analysis. You must observe the intermediate mass of [M+H] corresponding to the coupled product. If a mass of [M-19] is observed, premature defluorination is occurring; immediately lower the temperature to 65 °C.

-

Checkpoint 2 (Completion): TLC (Hexanes/EtOAc) should show complete consumption of the UV-active 2-chloro-3-fluoropyridine.

Directed ortho-Metalation (DoM) via TMP-Bases

Fluorine is a powerful directing group for metalation due to its ability to pre-coordinate Lewis acidic metals and inductively acidify adjacent C–H bonds. However, traditional alkyllithium reagents (e.g., n-BuLi) often cause nucleophilic attack at the 2-chloro position or trigger benzyne/pyridyne formation.

To achieve regioselective C–H activation without destroying the 2-chloro or fluoro substituents, non-nucleophilic, sterically hindered bases such as TMPMgCl·LiCl (Knochel's base) are utilized [2].

Protocol 2: Regioselective Magnesiation of 2-Chloro-5-fluoropyridine

Objective: Functionalize the C4-position of 2-chloro-5-fluoropyridine via directed metalation. Causality & Design: TMPMgCl·LiCl provides high kinetic basicity but zero nucleophilicity. The LiCl breaks up the polymeric aggregates of the magnesium amide, dramatically increasing its reactivity at low temperatures. The metalation occurs selectively at the C4 position because it is flanked by the highly acidifying fluorine atom, and the magnesium coordinates to the fluorine lone pairs [2].

Step-by-Step Methodology:

-

Substrate Preparation: Dissolve 2-chloro-5-fluoropyridine (1.0 equiv) in anhydrous THF (0.5 M) under a strict argon atmosphere.

-

Temperature Control: Cool the solution to –40 °C using a dry ice/acetonitrile bath. Rationale: Temperatures above –20 °C will lead to the elimination of MgFCl, generating a highly reactive pyridyne intermediate that polymerizes.

-

Metalation: Dropwise add TMPMgCl·LiCl (1.1 equiv, 1.0 M in THF) over 15 minutes. Stir at –40 °C for 2 hours.

-

Electrophile Trapping: Add the desired electrophile (e.g., iodine, or an aldehyde) (1.5 equiv) dissolved in THF. Stir for an additional 1 hour, allowing the reaction to slowly warm to 0 °C.

-

Quench: Quench the reaction with saturated aqueous NH₄Cl to neutralize any remaining magnesium species.

System Validation & Checkpoints:

-

Validation Step: To confirm successful metalation prior to adding an expensive electrophile, withdraw a 0.1 mL aliquot and quench it into a vial containing D₂O. Analyze the crude mixture via ¹H-NMR. The disappearance of the C4 proton signal and the integration of the remaining aromatic protons will confirm >95% deuterium incorporation at the C4 position.

Conclusion

The 2-chloro-fluoropyridine scaffold is a masterclass in synthetic programmability. By mapping the electronic disparities between the C2–Cl and C–F bonds, researchers can execute highly complex, multi-step functionalizations—ranging from rapid SNAr and Pd-catalyzed couplings to precision C–H activation. Strict adherence to the mechanistic principles and self-validating protocols outlined in this guide ensures high-yielding, chemoselective outcomes in drug discovery pipelines.

References

-

Fier, P. S.; Hartwig, J. F. "Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution." Journal of the American Chemical Society, 2014.[Link]

-

Schlosser, M. "The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions." Helvetica Chimica Acta, 2005.[Link]

Methodological & Application

Application Notes and Protocols for the Synthesis of Agrochemicals Using 2-Chloro-6-(1,1-difluoroethyl)pyridine

Introduction: The Strategic Role of a Fluorinated Pyridine Building Block

In the landscape of modern agrochemical discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a proven method for enhancing the efficacy, metabolic stability, and overall performance of active ingredients.[1][2] The 2-Chloro-6-(1,1-difluoroethyl)pyridine moiety has emerged as a particularly valuable building block. The presence of the difluoroethyl group can significantly alter the electronic properties and lipophilicity of the final molecule, often leading to improved biological activity and favorable environmental profiles.[3] The chlorine atom at the 2-position serves as a versatile synthetic handle, enabling a wide array of functionalizations through common yet powerful organic transformations.

This guide provides an in-depth exploration of the key synthetic routes originating from 2-Chloro-6-(1,1-difluoroethyl)pyridine, with a focus on nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. These methodologies are fundamental to constructing the complex molecular architectures of next-generation herbicides and other crop protection agents. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and culminate with a case study illustrating the synthesis of a key agrochemical class.

Part 1: Core Synthetic Methodologies

The reactivity of 2-Chloro-6-(1,1-difluoroethyl)pyridine is dominated by the electrophilic nature of its pyridine ring, which is further enhanced by the electron-withdrawing effects of both the ring nitrogen and the difluoroethyl group. This electronic arrangement makes the carbon atom bearing the chlorine susceptible to two primary classes of reactions: nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The SNAr mechanism is a powerful, often metal-free, method for introducing a variety of functional groups onto the pyridine core.[4][5] The reaction proceeds via an addition-elimination pathway, where a nucleophile attacks the electron-deficient carbon at the 2-position, forming a stabilized anionic intermediate known as a Meisenheimer complex, before displacing the chloride leaving group.[4][6] The pyridine nitrogen plays a crucial role in stabilizing the negative charge of this intermediate through resonance, thereby facilitating the reaction.[4][7]

Caption: General workflow for the SNAr reaction on 2-Chloro-6-(1,1-difluoroethyl)pyridine.

Protocol 1.1.1: SNAr with Amine Nucleophiles (Amination)

This protocol is fundamental for synthesizing various N-substituted pyridine derivatives.

-

Objective: To substitute the chlorine atom with a primary or secondary amine.

-

Causality: The choice of base is critical. A non-nucleophilic base like potassium carbonate (K₂CO₃) or an organic base such as N,N-diisopropylethylamine (DIPEA) is used to neutralize the HCl generated in situ without competing with the amine nucleophile. High-boiling polar aprotic solvents like DMF or NMP are chosen to ensure solubility of the reagents and to facilitate the reaction at elevated temperatures, which are often necessary to overcome the activation energy barrier.

| Reagent | Stoichiometry (eq.) | Purpose |

| 2-Chloro-6-(1,1-difluoroethyl)pyridine | 1.0 | Electrophile |

| Amine Nucleophile (R¹R²NH) | 1.1 - 1.5 | Nucleophile |

| Base (e.g., K₂CO₃, DIPEA) | 1.5 - 2.0 | Acid Scavenger |

| Solvent (e.g., DMF, NMP, DMSO) | - | Reaction Medium |

Step-by-Step Procedure:

-

To a stirred solution of 2-Chloro-6-(1,1-difluoroethyl)pyridine (1.0 eq) in the chosen solvent (e.g., DMF), add the amine nucleophile (1.1-1.5 eq) and the base (1.5-2.0 eq).[6]

-

Heat the reaction mixture to the desired temperature, typically between 80-120 °C. The optimal temperature depends on the nucleophilicity of the amine and should be determined empirically.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired 2-amino-6-(1,1-difluoroethyl)pyridine derivative.

Palladium-Catalyzed Cross-Coupling Reactions

For the formation of carbon-carbon and certain carbon-nitrogen bonds, palladium-catalyzed cross-coupling reactions offer unparalleled scope and efficiency. These reactions have revolutionized the synthesis of complex molecules, including many agrochemicals.[8][9]

Protocol 1.2.1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is the preeminent method for constructing biaryl or heteroaryl-aryl linkages, which are common motifs in modern herbicides.[10][11][12]

-

Objective: To form a C-C bond by coupling the pyridine core with an organoboron compound.

-

Causality: The reaction proceeds through a catalytic cycle involving a Pd(0) species.[12] The key steps are: (1) Oxidative addition of the Pd(0) catalyst into the C-Cl bond; (2) Transmetalation, where the organic group from the boron reagent is transferred to the palladium center; and (3) Reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst.[12][13] The base is crucial for activating the boronic acid to form a more nucleophilic "ate" complex, which facilitates the transmetalation step.[13] A mixed solvent system, often containing water, is used to dissolve both the organic and inorganic reagents.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

| Reagent | Stoichiometry (eq.) | Purpose |

| 2-Chloro-6-(1,1-difluoroethyl)pyridine | 1.0 | Electrophile |

| Arylboronic Acid or Ester | 1.05 - 1.2 | Coupling Partner |

| Palladium Catalyst (e.g., Pd(PPh₃)₄) | 0.02 - 0.05 | Catalyst |

| Base (e.g., Na₂CO₃, K₃PO₄) | 2.0 - 3.0 | Boronic Acid Activation |

| Solvent (e.g., Toluene/Ethanol/H₂O) | - | Reaction Medium |

Step-by-Step Procedure:

-

In a reaction vessel, combine 2-Chloro-6-(1,1-difluoroethyl)pyridine (1.0 eq), the arylboronic acid (1.05 eq), and the base (2.0 eq).

-

Add the solvent system (e.g., a 4:1:1 mixture of Toluene/Ethanol/H₂O).

-

Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes to remove oxygen, which can deactivate the catalyst.

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).[14]

-

Heat the reaction mixture to reflux (typically 80-110 °C) under an inert atmosphere.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Cool the mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography.

Protocol 1.2.2: Buchwald-Hartwig Amination

As an alternative to SNAr, the Buchwald-Hartwig amination provides a powerful and often milder method for C-N bond formation.[9] It is particularly useful for coupling less nucleophilic amines or when the substrate is sensitive to the high temperatures required for SNAr.[15][16]

-

Objective: To form a C-N bond between the pyridine ring and a primary or secondary amine.

-

Causality: This reaction also operates via a Pd(0)/Pd(II) catalytic cycle, similar to the Suzuki coupling.[16] The key difference lies in the use of specialized, bulky phosphine ligands (e.g., XPhos, BrettPhos) which are crucial for promoting the reductive elimination step to form the C-N bond, a step that is often challenging.[17][18] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) are required to deprotonate the amine, facilitating its coordination to the palladium center.[18]

| Reagent | Stoichiometry (eq.) | Purpose |

| 2-Chloro-6-(1,1-difluoroethyl)pyridine | 1.0 | Electrophile |

| Amine (R¹R²NH) | 1.2 | Nucleophile |

| Palladium Pre-catalyst (e.g., Pd₂(dba)₃) | 0.01 - 0.02 | Catalyst Source |

| Phosphine Ligand (e.g., XPhos) | 0.02 - 0.04 | Ligand for Catalyst |

| Base (e.g., NaOtBu, Cs₂CO₃) | 1.4 - 2.0 | Amine Deprotonation |

| Anhydrous Solvent (e.g., Toluene, Dioxane) | - | Reaction Medium |

Step-by-Step Procedure:

-

To an oven-dried reaction vessel under an inert atmosphere (argon or nitrogen), add the base (e.g., NaOtBu, 1.4 eq).

-

Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (2-4 mol%).

-

Add 2-Chloro-6-(1,1-difluoroethyl)pyridine (1.0 eq) and the amine (1.2 eq).

-

Add the anhydrous solvent (e.g., toluene) via syringe.

-

Heat the reaction mixture, typically to 80-110 °C, under an inert atmosphere.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool to room temperature, and quench the reaction by carefully adding saturated aqueous ammonium chloride.

-

Extract with an organic solvent, wash the combined organic layers with brine, dry, and concentrate.

-

Purify the product by column chromatography.

Part 2: Case Study - Synthesis of the Herbicide Florpyrauxifen-benzyl (Rinskor™ Active)

To illustrate the practical application of these methodologies, we will outline the synthesis of Florpyrauxifen-benzyl, a potent herbicide from the arylpicolinate class.[19] This herbicide acts as a synthetic auxin, disrupting plant growth regulation processes.[3][19][20] Its structure is a prime example of a complex agrochemical built from a substituted pyridine core. The synthesis leverages a key Suzuki-Miyaura coupling to construct the central biaryl bond.[10][21]

Caption: Synthetic pathway for Florpyrauxifen-benzyl highlighting key transformations.

Protocol 2.1: Synthesis of the Biaryl Core via Suzuki Coupling

This step creates the central 6-arylpicolinate structure. The protocol is adapted from methodologies described in patent literature for related structures.[22]

-

Objective: To couple Benzyl 4,5-difluoro-6-chloropicolinate with 4-chloro-2-fluoro-3-methoxyphenylboronic acid.

-

Trustworthiness: This reaction follows a well-established and reliable protocol for C-C bond formation on halogenated pyridines, ensuring a high probability of success. The workup is standard for removing catalytic residues and inorganic salts.

| Reagent | Molar Eq. | MW | Amount (mmol) | Mass (g) or Vol (mL) |

| Benzyl 4,5-difluoro-6-chloropicolinate | 1.0 | 299.68 | 10.0 | 3.00 g |

| 4-chloro-2-fluoro-3-methoxyphenylboronic acid | 1.1 | 204.40 | 11.0 | 2.25 g |

| Tetrakis(triphenylphosphine)palladium(0) | 0.03 | 1155.56 | 0.30 | 347 mg |

| Sodium Carbonate (Na₂CO₃) | 2.5 | 105.99 | 25.0 | 2.65 g |

| Toluene | - | - | - | 40 mL |

| Ethanol | - | - | - | 10 mL |

| Water | - | - | - | 10 mL |

Step-by-Step Procedure:

-

Combine Benzyl 4,5-difluoro-6-chloropicolinate, the boronic acid, and sodium carbonate in a 100 mL round-bottom flask equipped with a reflux condenser.

-

Add toluene, ethanol, and water.

-

Bubble argon through the stirred suspension for 20 minutes.

-

Add Pd(PPh₃)₄ to the mixture.

-

Heat the reaction to 90 °C with vigorous stirring under an argon atmosphere for 12 hours.

-

Monitor for completion by LC-MS.

-

Cool the reaction to room temperature, and dilute with 50 mL of ethyl acetate and 50 mL of water.

-

Separate the layers. Extract the aqueous phase with ethyl acetate (2 x 25 mL).

-

Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate in vacuo.

-

Purify by flash chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the coupled product, Benzyl 4,5-difluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)picolinate.

Protocol 2.2: Subsequent Amination and Chlorination

Following the successful Suzuki coupling, the synthesis is completed through a sequence of amination and chlorination steps as detailed in the patent literature.[22]

-

Amination: The coupled product is subjected to amination, for instance by heating with ammonia in a sealed reactor, to selectively displace the fluorine atom at the 4-position. This step yields the 4-amino intermediate.[22]

-

Chlorination: The final step involves the chlorination of the 4-aminopicolinate intermediate at the 3-position using an N-chloro compound (e.g., N-chlorosuccinimide) to furnish the final product, Florpyrauxifen-benzyl.[20][22]

Conclusion

2-Chloro-6-(1,1-difluoroethyl)pyridine and its analogues are powerful intermediates for the synthesis of advanced agrochemicals. The strategic application of robust reactions like nucleophilic aromatic substitution and palladium-catalyzed cross-coupling allows for the efficient and modular construction of complex and highly active molecules. The protocols and principles outlined in this guide provide researchers with a solid foundation for leveraging this key building block in the discovery and development of next-generation crop protection solutions.

References

- Title: Method of preparing benzyl 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)picolinate.

-

Title: Technical Bulletin: Rinskor™ active. Source: Corteva Agriscience. [Link]

-

Title: Rinskor™ active product carbon footprint. Source: Corteva Agriscience. [Link]

-

Title: The discovery of Arylex™ active and Rinskor™ active: Two novel auxin herbicides. Source: ResearchGate. [Link]

-

Title: Development of a Novel Route for Incorporation of Carbon-14 into the Pyridine Ring of Rinskor Active. Source: ACS Publications. [Link]

-

Title: The discovery of Arylex™ active and Rinskor™ active: Two novel auxin herbicides. Source: PubMed. [Link]

-

Title: Development of novel pyridine-based agrochemicals: A review. Source: ResearchGate. [Link]

-

Title: Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Source: National Center for Biotechnology Information. [Link]

-

Title: Florpyrauxifen-Benzyl Selectivity to Rice. Source: CGSpace. [Link]

-

Title: Corn tolerance to florpyrauxifen-benzyl rates and its mixture with atrazine and mesotrione. Source: Cambridge University Press. [Link]

-

Title: The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. Source: ACS Publications. [Link]

-

Title: Degradation of a New Herbicide Florpyrauxifen-Benzyl in Water: Kinetics, Various Influencing Factors and Its Reaction Mechanisms. Source: PMC. [Link]

-

Title: Nucleophilic aromatic substitution. Source: Wikipedia. [Link]

-

Title: Regioselective palladium-catalyzed Suzuki-Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Source: ScienceDirect. [Link]

-

Title: Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. Source: PubMed. [Link]

-

Title: HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Source: dspace.mit.edu. [Link]

-

Title: Palladium-catalyzed amination of 2-chlorothienopyridone with primary aromatic amines. Source: arkat-usa.org. [Link]

-

Title: Buchwald-Hartwig Coupling. Source: Organic Synthesis. [Link]

-

Title: nucleophilic aromatic substitutions. Source: YouTube. [Link]

-

Title: Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines. Source: ResearchGate. [Link]

-

Title: Suzuki Coupling. Source: Organic Chemistry Portal. [Link]

-

Title: Buchwald-Hartwig Amination. Source: Chemistry LibreTexts. [Link]

-

Title: Suzuki reaction. Source: Wikipedia. [Link]

-

Title: Palladium Charcoal-Catalyzed Suzuki-Miyaura Coupling and Iridium-Catalyzed Aromatic C-H Borylation. Source: sumitomocorp.com. [Link]

-

Title: Directed nucleophilic aromatic substitution reaction. Source: The Royal Society of Chemistry. [Link]

-

Title: (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. Source: YouTube. [Link]

-

Title: Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. Source: semanticscholar.org. [Link]

- Title: Process for making 2,6-difluoro pyridine.

-

Title: Preparation method of 2- chloro-6-trichloromethyl pyridine. Source: Eureka | Patsnap. [Link]

-

Title: An efficient one-pot synthesis of 2, 4, 6-triaryl pyridines and their in vitro antimicrobial activity. Source: Der Pharma Chemica. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [html.rhhz.net]

- 3. Corteva | Rinskor⢠active product carbon footprint [reports.corteva.com]

- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 5. m.youtube.com [m.youtube.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. youtube.com [youtube.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]